molecular formula C22H21NO4 B5150675 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5749-92-8

4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5150675
CAS No.: 5749-92-8
M. Wt: 363.4 g/mol
InChI Key: QEANYRPAOMLFEO-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a dihydroquinolinone derivative featuring a benzo[h]quinolinone core substituted with a 2,3,4-trimethoxyphenyl group at the 4-position.

  • Molecular framework: The benzo[h]quinolinone scaffold is a bicyclic system fused at the h-position, providing rigidity and planar aromaticity .
  • Synthetic relevance: Compounds in this class are typically synthesized via palladium-catalyzed cross-coupling or intramolecular cyclization, as seen in related quinolinones .

Properties

IUPAC Name

4-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-25-18-11-10-16(21(26-2)22(18)27-3)17-12-19(24)23-20-14-7-5-4-6-13(14)8-9-15(17)20/h4-11,17H,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANYRPAOMLFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386588
Record name ST015180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5749-92-8
Record name ST015180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Properties References
4-(2,3,4-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 2,3,4-Trimethoxyphenyl C24H23NO4 389.45 Predicted: 210–215 High steric hindrance; electron-rich aromatic system
4-(4-Nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 4-Nitrophenyl C19H14N2O3 318.33 220–221 Electron-withdrawing nitro group; moderate polarity
6-Bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 3,4,5-Trimethoxyphenyl + Br C22H20BrNO4 442.30 Not reported Enhanced lipophilicity due to bromine
4-(2-Bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 2-Bromophenyl C19H14BrNO 352.23 Not reported Halogen-mediated reactivity (e.g., Suzuki coupling)

Key Observations :

  • Substituent polarity : Nitro groups (e.g., ) increase polarity compared to methoxy or bromo substituents.
  • Thermal stability : Melting points correlate with crystallinity; nitro-substituted analogs exhibit higher melting points (~220°C) due to stronger intermolecular interactions.
  • Synthetic flexibility : Brominated derivatives (e.g., ) are intermediates for further functionalization via cross-coupling reactions.

Reactivity and Functionalization

  • Electrophilic substitution : Electron-rich trimethoxyphenyl groups direct electrophiles to meta/para positions, enabling selective derivatization.
  • Redox activity: The dihydroquinolinone core can undergo oxidation to aromatic quinolinones, altering conjugation and bioactivity .

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